2-(2-Chloro-quinolin-4-yl)-acetamide
Description
2-(2-Chloro-quinolin-4-yl)-acetamide is a synthetic acetamide derivative featuring a quinoline scaffold substituted with a chlorine atom at the 2-position and an acetamide group at the 4-position. Quinoline-based compounds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity. For example, 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide () and 2-(4-chlorophenyl)-N-(2-methylquinolin-5-yl)acetamide () demonstrate the importance of chloro-substituted acetamides in medicinal chemistry.
Properties
CAS No. |
4789-83-7 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(2-chloroquinolin-4-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O/c12-10-5-7(6-11(13)15)8-3-1-2-4-9(8)14-10/h1-5H,6H2,(H2,13,15) |
InChI Key |
VGLZGJAGMYELEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)CC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The position of chlorine (2- vs. 4-) and the nature of the heterocyclic core (quinoline vs. quinazolinone) significantly influence bioactivity. For instance, quinazolinone derivatives exhibit anti-inflammatory properties, while trifluoromethyl-substituted quinolines may enhance agrochemical efficacy.
Side Chain Modifications: The addition of ethylamino or cyclohexyl groups () improves pharmacokinetic properties, such as solubility and target binding.
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